
MAZ51
概述
描述
MAZ51 is a complex organic compound with a molecular formula of C21H18N2O and a molecular weight of 314.4 g/mol . This compound is known for its unique structural properties, which include a naphthalene ring and an indole moiety connected by a methylene bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MAZ51 typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1H-indole-2-one under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are employed on a larger scale, with optimization of reaction conditions to improve yield and purity .
化学反应分析
Types of Reactions
MAZ51 undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
科学研究应用
Key Findings from Research Studies
-
Cell Cycle Arrest and Morphological Changes
- In studies involving glioma cell lines (C6 and U251MG), MAZ51 induced significant morphological changes characterized by cell rounding and retraction of cellular protrusions. This was associated with G2/M phase cell cycle arrest without triggering significant apoptosis, indicating a targeted effect on transformed cells rather than normal astrocytes .
-
Antitumor Activity in Various Cancer Models
- This compound has demonstrated antitumor properties across multiple cancer types:
- Prostate Cancer : Inhibition of PC-3 cell proliferation was observed with an IC50 of 2.7 μM. This compound reduced VEGFR-3 expression and blocked VEGF-C-induced migration and tumor growth in xenograft models .
- Breast Cancer : The compound inhibited the growth of rat mammary carcinomas, showcasing its potential as a therapeutic agent against breast tumors .
- Leukemia : this compound effectively reduced colony-forming units derived from leukemic cells, highlighting its utility in hematological malignancies .
- This compound has demonstrated antitumor properties across multiple cancer types:
Comparative Data Table
The following table summarizes the effects of this compound across different cancer types:
Case Study 1: Glioma Treatment
In a controlled study, glioma cells treated with this compound exhibited altered cytoskeletal arrangements leading to reduced proliferation rates. The study concluded that these effects were mediated through specific signaling pathways involving Akt and GSK3β phosphorylation, independent of VEGFR-3 inhibition .
Case Study 2: Prostate Cancer Xenograft Model
A xenograft model using PC-3 prostate cancer cells demonstrated that daily administration of this compound significantly suppressed tumor growth. The study highlighted the compound's ability to inhibit both cell proliferation and migration induced by VEGF-C, suggesting its potential as a targeted therapy for aggressive prostate cancers .
作用机制
The mechanism of action of MAZ51 involves its interaction with specific molecular targets. For instance, as a VEGFR-3 inhibitor, it binds to the receptor’s tyrosine kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways involved in angiogenesis. This inhibition can lead to reduced blood vessel formation, which is beneficial in the treatment of certain cancers.
相似化合物的比较
Similar Compounds
3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one: Similar structure but with a phenyl ring instead of a naphthalene ring.
3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-pyrrol-2-one: Similar structure but with a pyrrole ring instead of an indole ring.
Uniqueness
The uniqueness of MAZ51 lies in its combination of a naphthalene ring and an indole moiety, which imparts distinct photophysical properties and biological activities . This makes it a valuable compound for various applications, particularly in the fields of fluorescence imaging and cancer research .
生物活性
MAZ51 is an indolinone-based compound recognized primarily for its role as a selective inhibitor of vascular endothelial growth factor receptor 3 (VEGFR-3) tyrosine kinase. This compound has been studied extensively for its biological activities, particularly in the context of cancer treatment and vascular biology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its effects on cell morphology, proliferation, and signaling pathways.
This compound exerts its effects through several mechanisms, primarily involving the inhibition of VEGFR-3 and its downstream signaling pathways. The compound has been shown to induce significant morphological changes in glioma cells, characterized by cell rounding and alterations in the cytoskeleton. These changes are associated with cell cycle arrest at the G2/M phase, leading to inhibited cellular proliferation without inducing significant cell death .
Key Signaling Pathways
- RhoA Activation : this compound activates RhoA, which is crucial for cytoskeletal dynamics and cellular morphology.
- Akt/GSK3β Pathway : The compound increases the phosphorylation of Akt and GSK3β, contributing to its anti-proliferative effects .
- VEGFR-3 Phosphorylation : Interestingly, this compound does not inhibit VEGFR-3 phosphorylation directly; rather, it appears to exert its anti-tumor effects through alternative pathways that do not involve direct inhibition of VEGFR-3 signaling .
Glioma Cell Lines
In vitro studies using rat C6 and human U251MG glioma cell lines demonstrated that this compound induces cytoskeletal rearrangements and G2/M phase arrest. The study highlighted that these effects were dose- and time-dependent, suggesting a robust mechanism of action against glioma cells .
Prostate Cancer
This compound has also been investigated in the context of prostate cancer. In human prostate cancer PC-3 cells, this compound inhibited cell proliferation (IC50 = 2.7 μM) and migration induced by VEGF-C. The compound reduced VEGFR-3 expression while not affecting other VEGF receptors, indicating a selective action that could be leveraged for therapeutic purposes .
Acute Myeloid Leukemia (AML)
In AML models, this compound demonstrated efficacy by inhibiting FLT4 (VEGFR-3) phosphorylation, leading to reduced colony-forming units and increased apoptosis in leukemic blasts when combined with cytosine arabinoside. This suggests potential applications in hematological malignancies as well .
Comparative Table of Biological Activities
Activity | Cell Type | Effect | Mechanism |
---|---|---|---|
Cell Rounding & G2/M Arrest | Glioma (C6, U251MG) | Induces morphological changes | RhoA activation, Akt/GSK3β pathway |
Proliferation Inhibition | Prostate (PC-3) | Reduces proliferation and migration | VEGFR-3 inhibition |
Apoptosis Induction | AML Blasts | Increases apoptosis with Ara-C | FLT4 inhibition |
Case Studies
- Study on Glioma Cells : Park et al. (2014) demonstrated that this compound induces significant morphological changes in glioma cells through cytoskeletal alterations and G2/M phase arrest, highlighting its potential as a therapeutic agent against aggressive brain tumors .
- Prostate Cancer Research : A study focused on PC-3 cells revealed that this compound effectively blocks tumor growth by inhibiting both proliferation and migration via selective VEGFR-3 inhibition, suggesting a promising avenue for treating advanced prostate cancer .
- Acute Myeloid Leukemia Findings : Research indicated that this compound could enhance the efficacy of standard treatments in AML by promoting apoptosis in resistant leukemic cells through FLT4 inhibition .
属性
CAS 编号 |
163655-37-6 |
---|---|
分子式 |
C21H18N2O |
分子量 |
314.4 g/mol |
IUPAC 名称 |
(3Z)-3-[[4-(dimethylamino)naphthalen-1-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24)/b18-13- |
InChI 键 |
VFCXONOPGCDDBQ-AQTBWJFISA-N |
SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O |
手性 SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)/C=C\3/C4=CC=CC=C4NC3=O |
规范 SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O |
外观 |
A crystalline solid |
纯度 |
≥95% |
储存 |
Room Temperature |
同义词 |
MAZ51; 3-[[4-(Dimethylamino)-1-naphthalenyl]methylene]-1,3-dihydro-2H-indol-2-one; |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does MAZ51 always inhibit VEGFR-3 phosphorylation?
A2: Surprisingly, this compound doesn't always inhibit VEGFR-3 phosphorylation. In some glioma cells, it actually increased VEGFR-3 tyrosine phosphorylation. [] Further research confirmed that this compound's anti-proliferative activity in those cells was independent of VEGFR-3 phosphorylation inhibition. []
Q2: What is the impact of this compound on tumor growth in vivo?
A3: this compound demonstrates significant antitumor activity in vivo. Studies show it effectively inhibits the growth of rat mammary carcinomas, suggesting both direct tumor growth inhibition and interference with tumor-host interactions. []
Q3: How does this compound affect prostate cancer cells?
A4: In prostate cancer, particularly the aggressive PC-3 cell line, this compound demonstrates anti-cancer effects. These cells exhibit high VEGFR-3 expression, and this compound effectively inhibits their proliferation, migration, and VEGF-C-induced migration. [] In vivo studies using a xenograft mouse model confirmed that this compound blocks tumor growth of PC-3 cells, highlighting its potential as a therapeutic target in prostate cancer. []
Q4: What role does this compound play in acute kidney injury?
A6: Research using this compound in a cisplatin-induced nephrotoxicity model revealed an unexpected protective role for lymphangiogenesis in this context. This compound treatment worsened kidney damage, increased apoptosis, inflammation, and upregulated intrarenal phospho-NF-kB, phospho-JNK, and IL-6 compared to controls. [] This suggests that de novo lymphangiogenesis might have a protective role in cisplatin nephrotoxicity. Notably, this compound also caused vascular damage and altered endothelial marker expression, indicating potential off-target effects on the vasculature during cisplatin nephrotoxicity. []
Q5: How does this compound interact with chemotherapeutic agents in cancer treatment?
A7: Combining this compound with chemotherapy shows promise in specific cancer contexts. For instance, in ovarian cancer, VEGFR3 inhibition via this compound downregulates BRCA1 and BRCA2 expression, sensitizing resistant cell lines with reverted BRCA2 mutations to chemotherapy. [] Similarly, in a drug-resistant mammary tumor model, sequential treatment with docetaxel followed by this compound significantly reduced tumor growth and weight compared to single-agent treatment, highlighting the potential of combination therapy. []
Q6: Are there any biomarkers associated with this compound efficacy?
A8: While specific biomarkers for this compound efficacy are still under investigation, research suggests potential candidates. For example, in acute myeloid leukemia (AML), high cytosolic FLT4 expression, potentially driven by internalization, is linked to refractory disease and could serve as a potential biomarker for this compound responsiveness. []
Q7: What is the role of the VEGF-C/VEGFR-3 axis in oral squamous cell carcinoma?
A9: Research using SAS cells, an oral squamous carcinoma cell line, highlights the importance of the VEGF-C/FLT-4 autocrine loop in tumor progression. Inhibiting this loop with a dominant-negative FLT-4 or this compound suppressed tumor growth, lymphangiogenesis, and VEGF-C expression in vitro and in vivo. [] This suggests targeting tumor cell-associated FLT-4 and the VEGF-C/FLT-4 autocrine loop as potential therapeutic strategies in oral squamous cell carcinoma. []
Q8: What are the limitations of using this compound in research?
A11: Despite showing promise in preclinical settings, this compound has limitations. Research suggests potential off-target effects, particularly on the vasculature, as observed in the cisplatin nephrotoxicity model. [] Additionally, its efficacy appears context-dependent, with varying impacts on lymphangiogenesis and tumor growth depending on the specific disease model and experimental conditions. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。